Isotocin

Descripción general

Descripción

Isotocin is a synthetic analog of the naturally occurring hormone oxytocin Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isotocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The specific reaction conditions, such as the choice of coupling reagents and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS. Automation and optimization of reaction conditions are crucial for achieving high yields and purity. The use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization ensures the quality of the final product.

Análisis De Reacciones Químicas

Reactions and Interactions of Isotocin

Binding Activity Assays The human embryonic kidney 293T (HEK-293T) cell line is used for binding activity assays to test the binding of this compound (IT) and Arginine Vasotocin (AVT) to ITR1 .

Effects on Gene Expression In vitro incubation of ovarian fragments showed that the expression of cox2 was significantly upregulated in the presence of high concentrations of AVT, compared to the control group and samples treated with IT . The expression of itr1 was also significantly increased by all concentrations of AVT compared to IT-treated samples .

Time-Dependent Effects Experiments have indicated that cox2 and itr1 mRNA expression levels are significantly induced at 6 hours and rapidly decrease at 9 hours when a high concentration of IT is present .

This compound and Ion Regulation

This compound plays a role in controlling ion regulatory mechanisms . this compound mRNA expression can be induced by hypotonic stimulation . Knockdown of this compound retards whole-body ion contents, ionocyte-related gene expressions, and ionocyte densities, while overexpression of this compound increases ionocyte cell numbers . this compound morpholino suppresses foxi3a mRNA expression, while this compound cRNA stimulates it at the tail-bud stage of zebrafish embryos . this compound also regulates the P63 transcription factor .

Nonapeptides and Nanoconjugation

This compound can be combined with other compounds to form nanoconjugated nonapeptides . The table below summarizes treatments involving nanoconjugated this compound.

Table 1: Treatments with conjugated and naked nonapeptides

| Time | Latency period 18 h |

|---|---|

| 5 pm | |

| Treatments | 1st injection |

| N | Negative control (PBS) |

| A | Ovatide TM |

| B | Ovatide TM |

| C | Ovatide TM |

| D | Ovatide TM |

| E | Ovatide TM |

| F | Ovatide TM |

| 5 pm | 5 am | 11 am |

|---|---|---|

| 2 nd injection* | 3 rd injection | Stripping** |

| x | x | – |

| x | x | – |

| x | Isotocin_12pi | + |

| x | Isotocin_vasotocin-12pi | + |

| Isotocin_1 | x | + |

| Isotocin_vasotocin_1 | x | + |

| CNT_Isotocin_1 | x | + |

| CNT_Isotocin_Vasotocin_1 | x | + |

*1st and 2nd injection-Single time

Second injection- after 12 h.

Aplicaciones Científicas De Investigación

Isotocin is a neuropeptide similar to oxytocin found in non-mammalian vertebrates such as fish . Research has explored this compound's functions, mechanisms, and potential applications, particularly in areas such as growth hormone regulation, ion regulation, and social behavior .

Scientific Research Applications

Growth Hormone Regulation:

- This compound (Ist) does not affect prolactin (Prl) but inhibits growth hormone (Gh) release via this compound receptor 1 (Istr1) in ricefield eels .

- Studies have demonstrated that Istr1, but not Istr2, was localized to growth hormone (Gh) cells, but neither was expressed in Prl cells .

- This compound's inhibition of Gh release is likely mediated by cAMP, PKC/DAG, and IP3/Ca2+ pathways .

Ion Regulation:

- This compound stimulates the proliferation of epidermal stem cells and differentiation of ionocyte progenitors by regulating the P63 and Foxi3a transcription factors, which enhances the functional activities of ionocytes .

- Experiments showed that this compound morpholino caused significant suppression of foxi3a mRNA expression, while this compound cRNA stimulated foxi3a mRNA expressions at the tail-bud stage of zebrafish embryos .

- Overexpression of this compound increases ionocyte numbers, while knockdown of this compound retards whole-body ion contents and ionocyte-related gene expressions .

Social Behavior:

Other Applications:

- This compound administration can be achieved using nanohybrids of single-wall carbon nanotubes and chitosan for delivery of the nonapeptide .

- Arg-Vasotocin directly activates this compound Receptors and induces prostaglandin biosynthesis .

- This compound is a strong candidate hormone for the regulation of drinking .

Mecanismo De Acción

Isotocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). The binding of this compound to these receptors activates intracellular signaling pathways, leading to various physiological responses. The molecular targets include the oxytocin receptor and downstream effectors such as phospholipase C and protein kinase C.

Comparación Con Compuestos Similares

Similar Compounds

Oxytocin: The natural hormone with similar functions but different amino acid residues at positions 4 and 8.

Vasopressin: Another peptide hormone with structural similarities to oxytocin but different physiological roles.

Uniqueness

Isotocin is unique due to its specific amino acid modifications, which can result in altered receptor binding affinity and biological activity. These modifications can enhance its stability, reduce degradation, and potentially improve its therapeutic efficacy.

Actividad Biológica

Isotocin, a nonapeptide structurally similar to oxytocin, plays significant roles in various biological processes across different species. Its functions are particularly well-documented in teleost fish, where it influences reproductive behaviors, ion regulation, and social interactions. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and implications for social behavior.

This compound operates through specific receptors, primarily the this compound receptor (Istr), which has been identified in several species including ricefield eels and cichlids. Research indicates that this compound can regulate hormone release in the pituitary gland, particularly affecting growth hormone (GH) secretion without influencing prolactin levels. In ricefield eels, this compound inhibits GH release via pathways involving cAMP and calcium signaling, highlighting its regulatory role in endocrine functions .

Ion Regulation

A pivotal study using zebrafish as a model organism demonstrated that this compound is crucial for ion regulation. The knockdown of this compound resulted in decreased ionocyte numbers and impaired ion transport mechanisms, while its overexpression enhanced the proliferation of ionocytes—cells responsible for ion regulation in fish . This suggests that this compound not only affects endocrine functions but also plays a vital role in maintaining homeostasis through ionocyte differentiation.

| Study | Species | Effect of this compound | Mechanism |

|---|---|---|---|

| Zebrafish | Increased ionocyte numbers | Regulates P63 and Foxi3a transcription factors | |

| Ricefield Eel | Inhibits GH release | Mediated by cAMP and calcium pathways |

Reproductive Behavior

This compound has been shown to influence reproductive behaviors in various fish species. In studies involving catfish (Clarias magur), this compound administration facilitated milt release during stripping procedures, indicating its role in reproductive success . The use of nanoconjugated formulations of this compound enhanced the duration and effectiveness of this reproductive stimulation.

Social Behavior

Recent research has highlighted the relationship between this compound and social behaviors in cichlids. Variations in this compound neuronal phenotypes correspond with different social structures within species, suggesting that this compound may underpin sociality and cooperative breeding behaviors . Exogenous administration of this compound altered social interactions, reinforcing its role as a modulator of social dynamics.

Case Studies

- Zebrafish Ion Regulation Study : This study elucidated how this compound affects ionocyte differentiation and proliferation. The findings indicated that this compound morphants exhibited reduced expression of key transcription factors involved in ionocyte development, while overexpression led to increased cell numbers .

- Catfish Milt Release Experiment : In this experiment, both naked and nanoconjugated forms of this compound were tested for their effectiveness in inducing milt release during abdominal massage. Results showed significant reproductive success with both formulations, emphasizing the practical applications of this compound in aquaculture .

- Cichlid Sociality Research : This study explored how variations in this compound receptor expression correlate with social behaviors among cichlid species. The results suggested that this compound may serve as a mechanism for the evolution of social structures within these fish populations .

Propiedades

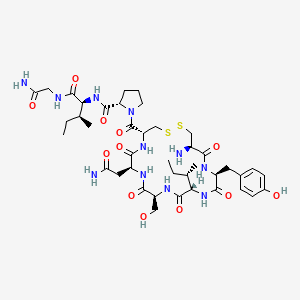

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61)/t20-,21-,24-,25-,26-,27-,28-,29-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMINXPSYULINQV-XPLLYYSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873488 | |

| Record name | Isotocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-21-0 | |

| Record name | Isotocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isotocin represents a key stage in the evolution of neurohypophysial hormones. It is considered an evolutionary intermediate between vasotocin, found in primitive vertebrates, and mesotocin, found in amphibians, reptiles, birds, and marsupials. The transition from this compound to mesotocin can be observed in lungfishes, representing the move from aquatic to terrestrial life. [] This suggests that subtle changes in the structure of these hormones played a crucial role in adapting to different environments.

A: this compound ([Ser4,Ile8]-oxytocin) differs from mammalian oxytocin in two amino acid positions. It has a serine residue at position 4 instead of glutamine and an isoleucine residue at position 8 instead of leucine. [] These seemingly small differences can significantly impact the peptide's binding affinity to oxytocin receptors and its subsequent biological activity.

A: While research on this compound is less extensive compared to mammalian oxytocin, studies have shown that it exhibits a range of pharmacological effects in fish, including osmoregulation, social behavior, and reproduction. [] These effects are mediated through its interaction with oxytocin-like receptors in fish.

A: While this compound itself might not be the primary focus in mammalian studies, research on oxytocin analogs, including those with structural similarities to this compound, can provide valuable insights. For instance, [Ser4, Ile8]-oxytocin has been investigated for its potential anti-diabetic effects in mouse models. []

A: Studying this compound and its analogs allows researchers to delve into the structure-activity relationship of this important hormone family. By understanding how subtle structural changes impact biological activity, scientists can potentially develop novel therapeutics with improved selectivity and efficacy for various conditions, including metabolic disorders. []

A: The synthesis of this compound, like other peptides, requires careful consideration of amino acid protecting groups and coupling strategies to ensure the correct sequence and stereochemistry. [, ] Early studies highlighted the challenges in synthesizing and purifying sufficient quantities for pharmacological investigations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.